molecular formula C19H18N4O6S2 B2998706 4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine CAS No. 801254-54-6

4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine

Cat. No. B2998706
M. Wt: 462.5
InChI Key: WUAWFJJMNBMELS-UHFFFAOYSA-N
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Description

4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a useful research compound. Its molecular formula is C19H18N4O6S2 and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality 4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine' involves the reaction of 4-nitrobenzyl mercaptan with 5-bromo-2-nitrobenzoic acid to form 5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole-2-carboxylic acid. This intermediate is then reacted with 3-aminophenylsulfonylmorpholine to form the final product.

Starting Materials
4-nitrobenzyl mercaptan, 5-bromo-2-nitrobenzoic acid, 3-aminophenylsulfonylmorpholine

Reaction
Step 1: 4-nitrobenzyl mercaptan is reacted with 5-bromo-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form 5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole-2-carboxylic acid., Step 2: 5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole-2-carboxylic acid is then reacted with 3-aminophenylsulfonylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the final product, 4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine.

properties

IUPAC Name

4-[3-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S2/c24-23(25)16-6-4-14(5-7-16)13-30-19-21-20-18(29-19)15-2-1-3-17(12-15)31(26,27)22-8-10-28-11-9-22/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAWFJJMNBMELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

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